molecular formula C23H20ClF3N4O B1411383 4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide CAS No. 1311283-70-1

4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide

Cat. No. B1411383
CAS RN: 1311283-70-1
M. Wt: 460.9 g/mol
InChI Key: OXNSTMUHYOXXJR-CCVNUDIWSA-N
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Description

Trifluoromethylpyridines (TFMP) and their derivatives are important structural motifs found in numerous bioactive molecules . They are used in the agrochemical and pharmaceutical industries . Substituted pyridines with diverse functional groups are also important and are found in various natural products, drug molecules, vitamins, and materials .


Synthesis Analysis

The synthesis of substituted pyridines with diverse functional groups can be achieved via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of these compounds can be complex, with multiple functional groups introduced into the pyridine scaffold . For example, vitamin B3, also known as nicotinic acid, contains the carboxylic acid moiety at the C-3 position of the pyridine .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds often involve the introduction of various functional groups to the pyridine scaffold . This can be achieved through a ring cleavage methodology reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of these compounds can be influenced by the introduction of various functional groups into the pyridine scaffold . The unique physicochemical properties of the fluorine atom, which is the next smallest atom after hydrogen but the atom with the largest electronegativity, contribute to the biological activities of fluorine-containing compounds .

Scientific Research Applications

Organic Synthesis

In organic chemistry, this compound could serve as a precursor for synthesizing various organic molecules. Its benzylic position makes it a candidate for reactions such as free radical bromination and nucleophilic substitution . The presence of a chloro group could facilitate electrophilic aromatic substitution reactions, allowing for the introduction of additional functional groups.

Material Science

Compounds with similar structures have been used to create luminescent lanthanide complexes . These complexes have applications in bio-labeling and fiber communication technologies , indicating that our compound could be explored for similar uses.

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .

Future Directions

The development of a robust synthetic route enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . It is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

4-chloro-N-[(E)-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]methylideneamino]-N-methylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClF3N4O/c1-30(2)21-13-18(23(25,26)27)12-20(29-21)17-6-4-5-15(11-17)14-28-31(3)22(32)16-7-9-19(24)10-8-16/h4-14H,1-3H3/b28-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXNSTMUHYOXXJR-CCVNUDIWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)C=NN(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC(=CC(=N1)C2=CC=CC(=C2)/C=N/N(C)C(=O)C3=CC=C(C=C3)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClF3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

460.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide
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4-Chloro-N'-(3-(6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl)benzylidene)-N-methylbenzohydrazide

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